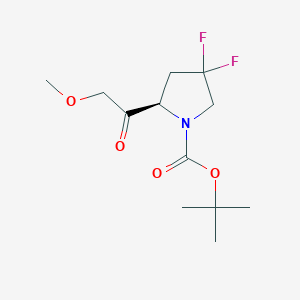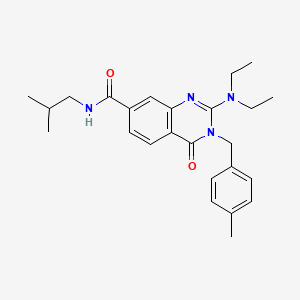
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.391. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide and its derivatives have been extensively studied for their anticancer properties. For instance, Hammam et al. (2005) synthesized compounds with fluoro substituents which demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines, outperforming the reference drug 5-fluorodeoxyuridine at low concentrations (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been utilized to create novel Co(II) and Cu(II) coordination complexes. Chkirate et al. (2019) synthesized and characterized these complexes, revealing their significant antioxidant activity. The study emphasized the role of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).
Fluorogenic Dye Applications
The compound has applications in the synthesis of fluorogenic dyes. Zaitseva et al. (2020) showed that acetamide derivatives underwent oxidation to form six-membered imide rings, exhibiting significant bathochromic shifts in absorption and emission maxima. This suggests potential use as fluorogenic dyes, expanding the compound's applications in the field of material science and dye production (Zaitseva et al., 2020).
Imaging Applications
Furthermore, the compound is pivotal in imaging applications. Dollé et al. (2008) discussed the synthesis of radioligands based on pyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) using PET, highlighting its potential in neuroimaging and cancer research (Dollé et al., 2008).
Anti-inflammatory Properties
In addition to its anticancer and imaging applications, Sunder and Maleraju (2013) synthesized derivatives of the compound showing significant anti-inflammatory activity. This expands its potential therapeutic applications, especially in the treatment of inflammation-related disorders (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c22-18-6-4-16(5-7-18)17-12-25-26(13-17)14-21(27)24-11-15-3-8-19(23-10-15)20-2-1-9-28-20/h1-10,12-13H,11,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUVEEKRXWFOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2819364.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2-bromophenyl)propan-1-one](/img/structure/B2819365.png)
![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2819369.png)
![Dimethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2819371.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)
![1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819374.png)
![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2819379.png)
